molecular formula C16H18O3S B15019557 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one

Cat. No.: B15019557
M. Wt: 290.4 g/mol
InChI Key: PIRIGGVEFQHHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a furan-2-yl group, a 4-methylphenyl group, and a 2-hydroxyethylsulfanyl moiety.

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C16H18O3S/c1-12-4-6-13(7-5-12)16(20-10-8-17)11-14(18)15-3-2-9-19-15/h2-7,9,16-17H,8,10-11H2,1H3

InChI Key

PIRIGGVEFQHHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=CO2)SCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(furan-2-yl)propan-1-one with 2-hydroxyethyl thiol in the presence of a base to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as biocatalysis, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The hydroxyethyl sulfanyl group can form hydrogen bonds or interact with thiol groups in proteins, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • Furan vs. Thiophene : Replacing the furan-2-yl group with thiophene (as in 3-(4-hydroxyphenyl)-1-(thiophen-2-yl)propan-1-one, 1x from ) alters electronic properties. Thiophene’s higher aromaticity and sulfur atom may enhance stability and π-stacking interactions compared to furan’s oxygen-based resonance .
  • 4-Methylphenyl vs.

Functional Group Variations

  • Hydroxyethylsulfanyl vs. Oxime Groups : Compounds like 1w () feature oxime groups (O-(2,4-dinitrophenyl) oxime), which are polar and capable of forming hydrogen bonds. The hydroxyethylsulfanyl group in the target compound offers similar polarity but with a thioether linkage, which may confer redox activity .
  • Chalcone Derivatives : Chalcones (e.g., 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, ) possess α,β-unsaturated ketone systems, enabling conjugation absent in the saturated propan-1-one core of the target compound. This difference impacts UV absorption and reactivity in Michael addition reactions .

Physicochemical Properties

Spectral Data Comparison

  • ¹H NMR Shifts: The target compound’s furan protons are expected near δ 6.3–7.4 (similar to 1w and 1x, ). The hydroxyethylsulfanyl group’s -CH₂- protons may resonate at δ 3.2–3.9, comparable to morpholinoethoxy substituents in cytotoxic propanones () .
  • Melting Points : Propan-1-one derivatives with bulky substituents (e.g., t-butyl groups in ) exhibit higher melting points (>100°C) than those with methyl or methoxy groups, suggesting the target compound’s melting point may fall in the 80–120°C range .

Solubility and Polarity

  • The hydroxyethylsulfanyl group likely enhances water solubility relative to nonpolar analogs (e.g., 1-(3,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one, ). However, this solubility may be lower than that of oxime-containing derivatives due to the thioether’s hydrophobicity .

Data Table: Key Comparisons

Property Target Compound 1w () rac-3-(4-ClPhS)-1-(4-ClPh)-3-Fu ()
Molecular Weight ~290 g/mol (estimated) 461.4 g/mol 449.3 g/mol
Substituents Furan, 4-MePh, HOCH₂CH₂S- Furan, 4-OHPh, oxime Furan, 4-ClPh, 4-ClPhS-
Melting Point 80–120°C (predicted) Not reported Not reported
Bioactivity Unknown Cytotoxicity (not tested) Potential cytotoxicity (chlorophenyl groups)
Synthetic Yield Moderate (est. 60–70%) 62% 66% (analogous methods)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.